molecular formula C27H35F3N4O11 B2626524 E3 Ligase Ligand-Linker Conjugates 23 TFA

E3 Ligase Ligand-Linker Conjugates 23 TFA

Numéro de catalogue: B2626524
Poids moléculaire: 648.6 g/mol
Clé InChI: XLQMWZARPGGRIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Mécanisme D'action

Target of Action

The primary target of the compound E3 Ligase Ligand-Linker Conjugates 23 TFA, also known as Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 (TFA), is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .

Mode of Action

This compound interacts with its targets by forming a ternary complex involving the target protein and the E3 ligase . This complex triggers the polyubiquitination of the target protein, marking it for subsequent degradation by the proteasome . The compound comprises a ligand tailored to bind the specific targeted protein connected to a recruiter molecule that engages with the E3 ligase .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system (UPS), a crucial pathway for protein degradation . The UPS regulates degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer . The compound’s interaction with its targets leads to the degradation of disease-relevant proteins, which can have downstream effects on various biological processes and cellular responses .

Pharmacokinetics

It is noted that both the salt and free forms of a compound exhibit comparable biological activity . The salt form, Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2, usually boasts enhanced water solubility and stability .

Result of Action

The molecular and cellular effects of the action of this compound involve the targeted degradation of disease-relevant proteins within the cellular machinery . This degradation is an emerging therapeutic strategy for a wide range of diseases, such as cancer, viral infections, and immune and neurodegenerative disorders .

Analyse Biochimique

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation des conjugués de ligand-lieur de céréblon 12 TFA implique la synthèse d'un ligand de céréblon à base de thalidomide, qui est ensuite conjugué à un lieur. La voie de synthèse comprend généralement les étapes suivantes :

    Synthèse du dérivé de thalidomide : La thalidomide est modifiée pour introduire des groupes fonctionnels qui peuvent être utilisés pour une conjugaison ultérieure.

    Fixation du lieur : Le thalidomide modifié est ensuite conjugué à une molécule de lieur.

Méthodes de production industrielle : La production industrielle des conjugués de ligand-lieur de céréblon 12 TFA suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions : Les conjugués de ligand-lieur de céréblon 12 TFA subissent diverses réactions chimiques, notamment :

Réactifs et conditions courants :

    Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines et les thiols. Les conditions de réaction impliquent généralement des solvants comme le diméthylsulfoxyde (DMSO) et des températures allant de la température ambiante à 80 °C.

    Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène (pour l'oxydation) et le borohydrure de sodium (pour la réduction) sont couramment utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution nucléophile peuvent donner différents dérivés substitués du composé d'origine .

Applications De Recherche Scientifique

Applications in Drug Discovery

  • Cancer Therapeutics :
    • E3 Ligase Ligand-Linker Conjugates have shown promise in targeting oncogenic proteins. For instance, PROTACs utilizing VHL or Cereblon ligands have been developed to degrade proteins like BRD4, which is implicated in various cancers .
    • Recent studies demonstrated that dual-ligand PROTACs exhibit enhanced stability and prolonged degradation effects compared to single-ligand counterparts, making them attractive candidates for cancer treatment .
  • Neurodegenerative Diseases :
    • Targeting misfolded or aggregated proteins associated with neurodegenerative diseases (e.g., Alzheimer's) is another application of E3 Ligase Ligand-Linker Conjugates. By selectively degrading these harmful proteins, PROTACs can potentially restore cellular function and reduce toxicity .
  • Autoimmune Disorders :
    • The ability to modulate immune responses through selective degradation of specific signaling proteins presents a novel therapeutic avenue for autoimmune diseases. PROTACs designed to target key regulatory proteins in immune pathways are under investigation .

Mechanistic Insights

The mechanism by which E3 Ligase Ligand-Linker Conjugates function involves several critical steps:

  • Binding : The target protein binds to its respective ligand while simultaneously engaging with the E3 ligase via its ligand.
  • Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin molecules onto the target protein, marking it for degradation.
  • Proteasomal Degradation : The ubiquitinated protein is recognized by the proteasome, leading to its degradation into peptides .

Case Study 1: BRD4 Degradation

A study investigated the use of E3 Ligase Ligand-Linker Conjugates targeting BRD4 using a VHL-based PROTAC. The results indicated significant reduction in BRD4 levels in cancer cell lines, demonstrating effective engagement and subsequent degradation mediated by the conjugate .

Case Study 2: Targeting Tau Protein

In another study focused on neurodegenerative diseases, researchers designed a PROTAC that targeted Tau protein aggregates. The compound successfully facilitated Tau degradation in cellular models, suggesting potential therapeutic benefits for Alzheimer's disease .

Comparative Data Table

Application AreaTarget ProteinE3 Ligase UsedOutcome
Cancer TherapeuticsBRD4VHLSignificant reduction in protein levels
Neurodegenerative DiseasesTauCereblonEffective degradation of aggregates
Autoimmune DisordersVarious Signaling ProteinsCRBNModulation of immune response

Comparaison Avec Des Composés Similaires

Uniqueness: Cereblon Ligand-Linker Conjugates 12 TFA is unique due to its specific design for use in PROTAC technology. Unlike thalidomide and its derivatives, which are primarily used as therapeutic agents, Cereblon Ligand-Linker Conjugates 12 TFA is designed to facilitate targeted protein degradation, making it a valuable tool in drug discovery and development .

Activité Biologique

E3 Ligase Ligand-Linker Conjugates, particularly the compound GC34334 (E3 Ligase Ligand-Linker Conjugates 23 TFA), have emerged as significant players in the field of targeted protein degradation through the PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of these conjugates, highlighting their mechanisms, applications, and recent research findings.

Overview of PROTAC Technology

PROTACs are bifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase. The interaction between these components facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is pivotal for regulating protein levels within cells and has therapeutic implications in cancer and other diseases.

Structure and Composition

The structure of this compound includes:

  • E3 Ligase Ligand : Specifically designed to bind to E3 ligases such as Cereblon (CRBN), Von Hippel-Lindau (VHL), or others.
  • Linker : A flexible chain that connects the E3 ligase ligand to the target protein ligand, crucial for effective binding and degradation.
  • Target Protein Ligand : Often selected based on the disease context (e.g., BRD4 for certain cancers).

The biological activity of this compound can be summarized in the following steps:

  • Binding : The conjugate binds simultaneously to the target protein and the E3 ligase.
  • Ubiquitination : This binding promotes ubiquitination of the target protein.
  • Degradation : The ubiquitinated protein is recognized by the proteasome and degraded.

Biological Activity Data

Recent studies have demonstrated that E3 Ligase Ligand-Linker Conjugates exhibit significant biological activity across various cancer cell lines. For instance:

  • Degradation Efficiency : Dual-ligand PROTACs have shown up to a tenfold increase in degradation efficiency compared to single-ligand versions .
  • Cytotoxicity : Increased cytotoxicity has been observed, with some compounds achieving a hundredfold increase in effectiveness in vitro .

Case Studies

  • BRD4 Targeting :
    • In a study focusing on BRD4, conjugates utilizing VHL ligands demonstrated effective degradation of BRD4 in cancer cells, leading to reduced cell viability .
  • Cereblon Engagement :
    • Research showed that compounds engaging Cereblon led to significant reductions in MYC levels in multiple myeloma cell lines, showcasing their potential as therapeutic agents .

Comparative Analysis of E3 Ligases

The choice of E3 ligase is crucial for the effectiveness of PROTACs. Below is a comparison table summarizing different E3 ligases used in conjunction with ligand-linker conjugates:

E3 LigaseCharacteristicsApplications
CRBNCommonly used; mediates degradation via thalidomide derivativesCancer therapies, particularly hematological malignancies
VHLUtilizes oxygen-dependent degradation; versatile in targeting various proteinsBroad applications across solid tumors
MDM2Regulates p53; important for tumor suppressionTargeting oncogenic pathways in various cancers

Propriétés

IUPAC Name

N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQMWZARPGGRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35F3N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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